Ethyl 3-isopropylbenzoate

Catalog No.
S6595060
CAS No.
73794-64-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-isopropylbenzoate

CAS Number

73794-64-6

Product Name

Ethyl 3-isopropylbenzoate

IUPAC Name

ethyl 3-propan-2-ylbenzoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3

InChI Key

CSIYGOAYHWKJDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1)C(C)C

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C)C

Ethyl 3-isopropylbenzoate is an organic compound classified as an ester, derived from the reaction of benzoic acid and ethanol, with an isopropyl group at the meta position of the benzene ring. Its molecular formula is C12H16O2C_{12}H_{16}O_2, and it has a molecular weight of approximately 192.25 g/mol. The compound features a benzoate functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Liquid Crystal Research

    The ester group and the aromatic ring in the molecule suggest potential liquid crystalline properties. Researchers might investigate this compound for its ability to self-assemble into ordered structures with specific optical or electrical properties [].

  • Material Science Applications

    The aromatic ring and the ester linkage could contribute to the formation of polymers or other materials. Scientists might explore this compound as a building block for new materials with desirable properties [].

  • Biomedical Research

    The isopropyl group and the ester functionality might influence biological activity. Researchers could investigate the potential for this compound to interact with biological systems or act as a precursor for drug development [].

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 3-isopropylbenzoate can hydrolyze to yield benzoic acid and ethanol.
Ethyl 3 isopropylbenzoate+H2OBenzoic Acid+Ethanol\text{Ethyl 3 isopropylbenzoate}+H_2O\rightleftharpoons \text{Benzoic Acid}+\text{Ethanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, resulting in a different ester.
  • Reduction: Ethyl 3-isopropylbenzoate can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing more complex molecules in pharmaceutical research.

Research on ethyl 3-isopropylbenzoate's biological activity is limited but suggests potential pharmacological properties. Compounds within the benzoate class have been studied for their antibacterial and antifungal activities, indicating that ethyl 3-isopropylbenzoate may possess similar properties. Further investigations are necessary to establish its therapeutic potential and mechanisms of action.

Ethyl 3-isopropylbenzoate can be synthesized through several methods:

  • Esterification Reaction: This method involves the direct reaction of benzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.
    Benzoic Acid+EthanolH2SO4Ethyl 3 isopropylbenzoate+H2O\text{Benzoic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 3 isopropylbenzoate}+H_2O
  • Transesterification: Ethyl benzoate can be reacted with isopropanol in the presence of a catalyst to yield ethyl 3-isopropylbenzoate.

These methods allow for high yields and purity of the desired product.

Ethyl 3-isopropylbenzoate finds applications across various sectors:

  • Fragrance Industry: It is used as a fragrance component due to its pleasant aroma.
  • Pharmaceuticals: Potential applications in drug formulation as a solvent or excipient.
  • Cosmetics: Used as a preservative and fragrance enhancer in cosmetic products.

Studies on ethyl 3-isopropylbenzoate's interactions with biological systems are crucial for understanding its pharmacodynamics. Research has indicated that compounds like ethyl benzoate can interact with cytochrome P450 enzymes, affecting drug metabolism. Understanding these interactions will help elucidate potential drug-drug interactions and inform safe usage guidelines.

Several compounds share structural similarities with ethyl 3-isopropylbenzoate, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
Ethyl benzoateSimple benzoate structureWidely used as a solvent and flavoring agent
Isopropyl benzoateContains isopropyl groupExhibits antimicrobial properties
Ethyl 4-amino-3-isopropylbenzoateAmino substituent at para positionPotentially higher reactivity due to amino group
Ethyl 4-bromo-3-isopropylbenzoateBromo substituentIncreased reactivity due to electron-withdrawing effect
Ethyl 4-chloro-3-isopropylbenzoateChlorine substituentAltered electronic properties impacting reactivity

These compounds illustrate the diversity within this chemical class, emphasizing the importance of specific substituents on their properties and applications. Ethyl 3-isopropylbenzoate's unique structure allows it to exhibit distinct chemical behaviors compared to its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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